N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-3-methylbutanehydrazide
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Overview
Description
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-3-METHYLBUTANOHYDRAZIDE is a chemical compound that belongs to the class of hydrazides It features a brominated thiophene ring, which is a sulfur-containing heterocycle, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-3-METHYLBUTANOHYDRAZIDE typically involves the condensation of 5-bromo-2-thiophene carboxaldehyde with 3-methylbutanohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-3-METHYLBUTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, such as amines.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-3-METHYLBUTANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-3-METHYLBUTANOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s hydrazone group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The brominated thiophene ring may also contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N’-[(1Z)-1-(5-Bromo-2-thienyl)ethylidene]-3,4,5-trihydroxybenzohydrazide: Similar structure with additional hydroxyl groups, potentially offering different reactivity and biological activity.
N’-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide: Contains a trimethylphenoxy group, which may influence its chemical properties and applications.
Uniqueness
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-3-METHYLBUTANOHYDRAZIDE is unique due to its specific combination of a brominated thiophene ring and a hydrazone linkage. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15BrN2OS |
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Molecular Weight |
303.22 g/mol |
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-3-methylbutanamide |
InChI |
InChI=1S/C11H15BrN2OS/c1-7(2)6-11(15)14-13-8(3)9-4-5-10(12)16-9/h4-5,7H,6H2,1-3H3,(H,14,15)/b13-8+ |
InChI Key |
QZGPABCGMZHJTR-MDWZMJQESA-N |
Isomeric SMILES |
CC(C)CC(=O)N/N=C(\C)/C1=CC=C(S1)Br |
Canonical SMILES |
CC(C)CC(=O)NN=C(C)C1=CC=C(S1)Br |
Origin of Product |
United States |
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